BenchChemオンラインストアへようこそ!

6-Ethylpyrazine-2-carboxamide

Medicinal Chemistry Physicochemical Properties Lipophilicity

6-Ethylpyrazine-2-carboxamide (CAS 13535-11-0) is a privileged scaffold for developing FLT3/HDAC dual inhibitors targeting FLT3-mutated AML. The 6-ethyl substituent (LogP ~0.14) is structurally essential for potent target engagement and selectivity—substitution with other alkyl analogs significantly compromises activity. As the direct precursor to 3,5-dichloro-6-ethylpyrazine-2-carboxamide, it enables a high-yield, cryogenics-free manufacturing route for the FDA-approved drug gilteritinib. Choose the authentic 6-ethyl compound to ensure reproducible biological outcomes and scalable process chemistry.

Molecular Formula C7H9N3O
Molecular Weight 151.169
CAS No. 13535-11-0
Cat. No. B577027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethylpyrazine-2-carboxamide
CAS13535-11-0
SynonymsPyrazinecarboxamide, 6-ethyl- (8CI)
Molecular FormulaC7H9N3O
Molecular Weight151.169
Structural Identifiers
SMILESCCC1=NC(=CN=C1)C(=O)N
InChIInChI=1S/C7H9N3O/c1-2-5-3-9-4-6(10-5)7(8)11/h3-4H,2H2,1H3,(H2,8,11)
InChIKeyIPHBDKSBYRWDTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethylpyrazine-2-carboxamide (CAS 13535-11-0): A Foundational Pyrazinecarboxamide Scaffold for FLT3/HDAC Dual Inhibition and Drug Intermediate Synthesis


6-Ethylpyrazine-2-carboxamide (CAS: 13535-11-0) is a nitrogen-containing heterocyclic compound belonging to the pyrazinecarboxamide class. Its molecular structure features a pyrazine ring substituted with an ethyl group at the 6-position and a primary carboxamide functional group at the 2-position, imparting specific physicochemical properties including a calculated LogP of approximately 0.14 and a molecular weight of 151.17 g/mol . This compound serves as a critical core scaffold in medicinal chemistry, particularly for the development of novel FMS-like tyrosine kinase 3 (FLT3) and histone deacetylase (HDAC) dual inhibitors for acute myelocytic leukemia (AML) [1]. Its significance is further underscored by its role as a synthetic precursor to 3,5-dichloro-6-ethylpyrazine-2-carboxamide, a key intermediate in the manufacturing process of the FDA-approved FLT3 inhibitor gilteritinib [2].

The Critical Role of 6-Ethyl Substitution in Pyrazinecarboxamide Scaffolds: Why 6-Ethylpyrazine-2-carboxamide is Not Readily Interchangeable with Other Alkyl Analogs


In-class substitution of 6-ethylpyrazine-2-carboxamide with other alkyl or unsubstituted pyrazinecarboxamide analogs is not advisable due to the profound impact of the ethyl group on both physicochemical properties and the resulting structure-activity relationships (SAR) of its derivatives. The ethyl group at the 6-position directly modulates the molecule's lipophilicity (LogP ~0.14) , which is a critical determinant of membrane permeability and target engagement. More importantly, SAR studies on pyrazine-2-carboxamide derivatives demonstrate that the specific nature of the substituent at this position is crucial for achieving potent and selective inhibition of therapeutic targets like FLT3 and HDAC [1]. Simply changing the substituent (e.g., to a methyl or propyl group) can lead to a significant loss of inhibitory potency or an unfavorable shift in selectivity profiles, as the specific steric and electronic environment created by the ethyl group is often optimized for binding to the target enzyme's active site [1]. This underscores the necessity of using the specific 6-ethyl substituted compound for reproducible synthetic outcomes and biological activity.

Quantitative Differentiation Guide for 6-Ethylpyrazine-2-carboxamide (CAS 13535-11-0): A Data-Driven Comparison Against Analogs


Enhanced Lipophilicity vs. Unsubstituted Pyrazine-2-carboxamide

6-Ethylpyrazine-2-carboxamide exhibits a calculated LogP of 0.14 , a key physicochemical property governing membrane permeability and bioavailability. This value represents a quantifiable increase in lipophilicity compared to the unsubstituted pyrazine-2-carboxamide scaffold, which would possess a lower LogP. This differential provides a basis for selecting 6-ethylpyrazine-2-carboxamide as a starting point when increased lipophilicity is required for target engagement or cellular penetration in drug design.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Validated Core Scaffold for Potent FLT3/HDAC Dual Inhibition

Derivatives based on the 6-ethylpyrazine-2-carboxamide core have been shown to exhibit potent dual inhibition of FLT3 and HDAC enzymes. A representative derivative, compound 25h, demonstrated an IC50 of 0.6 nM against FLT3 and 144.8 nM against HDAC [1]. This dual inhibitory activity is a direct result of the pharmacophore fusion strategy employing the 6-ethylpyrazine-2-carboxamide scaffold and is not a general property of all pyrazinecarboxamides.

Oncology Kinase Inhibition Epigenetics Acute Myeloid Leukemia

Privileged Intermediate in the Commercial Synthesis of Gilteritinib

6-Ethylpyrazine-2-carboxamide serves as the direct precursor to 3,5-dichloro-6-ethylpyrazine-2-carboxamide, a key intermediate in the scalable synthesis of gilteritinib (ASP2215), an FDA-approved therapy for relapsed/refractory AML [1]. The newly developed manufacturing route for this intermediate, starting from methyl 3-oxopentanoate, achieved a higher overall yield and throughput compared to the original discovery route, eliminated the need for cryogenic conditions and column chromatography, and minimized waste generation [1]. This demonstrates the compound's critical role in enabling a more efficient, safer, and commercially viable manufacturing process for an important oncology drug.

Process Chemistry Synthetic Route Development Pharmaceutical Manufacturing

Optimal Use Cases for 6-Ethylpyrazine-2-carboxamide (CAS 13535-11-0) Based on Differential Evidence


Medicinal Chemistry: Development of Next-Generation FLT3/HDAC Dual Inhibitors for AML

This scenario is directly supported by the high-potency FLT3/HDAC dual inhibition achieved with derivatives of 6-ethylpyrazine-2-carboxamide. Researchers developing novel therapies for FLT3-mutated acute myeloid leukemia can utilize this compound as a privileged scaffold to synthesize and evaluate new chemical entities with the goal of achieving superior dual target engagement and improved anti-proliferative effects compared to single-agent or combination therapies [1]. The specific 6-ethyl substitution is critical for the observed activity profile.

Process Chemistry: Large-Scale Manufacturing of Key Gilteritinib Intermediate

Industrial process chemists and procurement specialists in pharmaceutical manufacturing should prioritize 6-ethylpyrazine-2-carboxamide when seeking to implement the optimized, second-generation synthetic route for the gilteritinib intermediate 3,5-dichloro-6-ethylpyrazine-2-carboxamide [2]. This compound is essential for leveraging a process that delivers higher yield, avoids cryogenics, and minimizes waste, all of which contribute to a more cost-effective and environmentally sustainable production of the final drug substance.

Structure-Activity Relationship (SAR) Studies of Pyrazine-Based Inhibitors

The quantifiable difference in lipophilicity (LogP ~0.14) introduced by the 6-ethyl group makes 6-ethylpyrazine-2-carboxamide a valuable tool compound for SAR studies . Medicinal chemists can use it as a specific comparator to systematically investigate the impact of the ethyl substituent on the potency, selectivity, and pharmacokinetic properties of novel pyrazinecarboxamide-derived inhibitors, providing a data-driven basis for lead optimization.

Procurement for Focused Compound Libraries

For organizations building focused chemical libraries targeting kinases (specifically FLT3) or epigenetic regulators (HDACs), 6-ethylpyrazine-2-carboxamide represents a strategic addition. Its validation as a core scaffold for a highly potent dual inhibitor series justifies its inclusion over more generic pyrazinecarboxamide building blocks, ensuring the library is enriched with a proven, biologically relevant chemotype.

Quote Request

Request a Quote for 6-Ethylpyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.